

# Application Notes and Protocols: Reaction of 3-Cyclopropyl-3-oxopropanenitrile with Hydrazine

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## Compound of Interest

Compound Name: 3-Cyclopropyl-3-oxopropanenitrile

Cat. No.: B032227

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The reaction of **3-cyclopropyl-3-oxopropanenitrile** with hydrazine is a key synthetic transformation that yields 3-cyclopropyl-1H-pyrazol-5-amine. This pyrazole derivative is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The cyclopropyl moiety often enhances metabolic stability and binding affinity of drug candidates. These application notes provide a detailed protocol for the synthesis and characterization of 3-cyclopropyl-1H-pyrazol-5-amine, along with insights into its application in targeting cancer-related signaling pathways.

## Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-cyclopropyl-1H-pyrazol-5-amine.

Parameter	Value	Reference
Reactants	3-Cyclopropyl-3-oxopropanenitrile, Hydrazine Hydrate	[1]
Product	3-Cyclopropyl-1H-pyrazol-5-amine	[1]
Solvent	Ethanol	[1]
Reaction Time	Not Specified (reaction completion monitored)	[1]
Reaction Temperature	Reflux	[1]
Yield	Not explicitly stated for the direct product	[1]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	[2][3]
Molecular Weight	123.16 g/mol	[2][3]
Mass Spectrometry (EI-MS)	m/z 69 (85, M-C <sub>3</sub> H <sub>5</sub> <sup>-</sup> ); m/z 39 (100, C <sub>3</sub> H <sub>5</sub> <sup>+</sup> )	[1]

Spectroscopic data for the closely related derivative, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, is provided below for reference, as detailed spectral data for the direct product is not readily available in the cited literature.

Spectroscopic Data	1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	6.95 (d, 2H, J= 6.52 Hz, Ar-H), 6.92 (d, 2H, J= 6.2 Hz, Ar-H), 5.18 (s, 1H, Ar-H), 5.02 (s, 2H, -CH <sub>2</sub> ), 3.95 (br s, 2H, -NH <sub>2</sub> ), 3.85 (s, 3H, -OCH <sub>3</sub> ), 1.85 (m, 1H, -CH), 0.92 (m, 2H, -CH <sub>2</sub> ), 0.71 (m, 2H, -CH <sub>2</sub> )	[4]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	165.4 (C), 157.7 (C), 148.5 (C), 130.1 (2C), 128.6 (C), 114.2 (2C), 89.3 (C), 55.9 (C), 51.5 (C), 9.3 (C), 8.2 (2C)	[4]
Mass Spectrometry (ESI) m/z	243.3	[4]
IR (KBr, cm <sup>-1</sup> )	3360, 1685, 1602, 1355, 1277, 1225, 865	[4]

## Experimental Protocols

### Synthesis of 3-Cyclopropyl-1H-pyrazol-5-amine

This protocol is adapted from a patented procedure for the synthesis of 3-cyclopropyl-5-amino-1H-pyrazole.[1]

Materials:

- 3-Cyclopropyl-3-oxopropanenitrile
- Hydrazine hydrate
- Ethanol (absolute)
- Round-bottom flask
- Reflux condenser

- Heating mantle
- Magnetic stirrer and stir bar
- Standard laboratory glassware for workup and purification

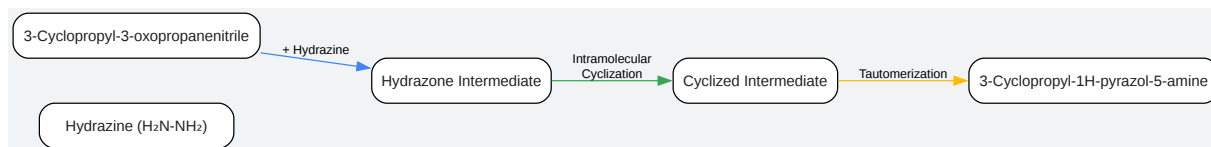
#### Procedure:

- To a solution of **3-cyclopropyl-3-oxopropanenitrile** (5.0 g, 0.046 mol) in 200 ml of ethanol in a round-bottom flask, add hydrazine hydrate (2.26 ml, 0.046 mol).
- Equip the flask with a reflux condenser and a magnetic stir bar.
- Heat the reaction mixture to reflux with continuous stirring.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, allow the reaction mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-cyclopropyl-1H-pyrazol-5-amine.

## Mandatory Visualizations

### Reaction Mechanism

The formation of 3-cyclopropyl-1H-pyrazol-5-amine from **3-cyclopropyl-3-oxopropanenitrile** and hydrazine proceeds through a cyclization-condensation reaction. The mechanism involves the initial nucleophilic attack of hydrazine on the ketone carbonyl, followed by an intramolecular cyclization via attack of the second nitrogen of hydrazine on the nitrile group, and subsequent tautomerization to form the stable aromatic pyrazole ring.

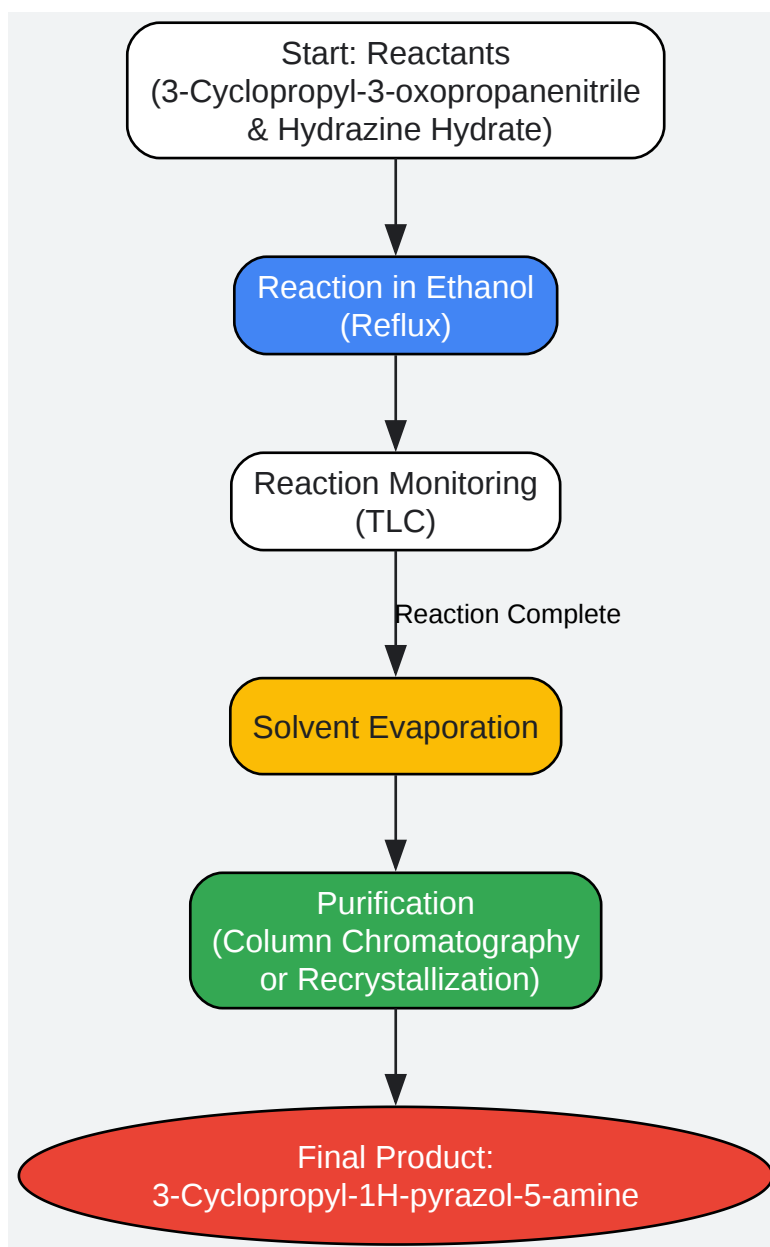


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Caption: Reaction mechanism for the synthesis of 3-cyclopropyl-1H-pyrazol-5-amine.

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-cyclopropyl-1H-pyrazol-5-amine.

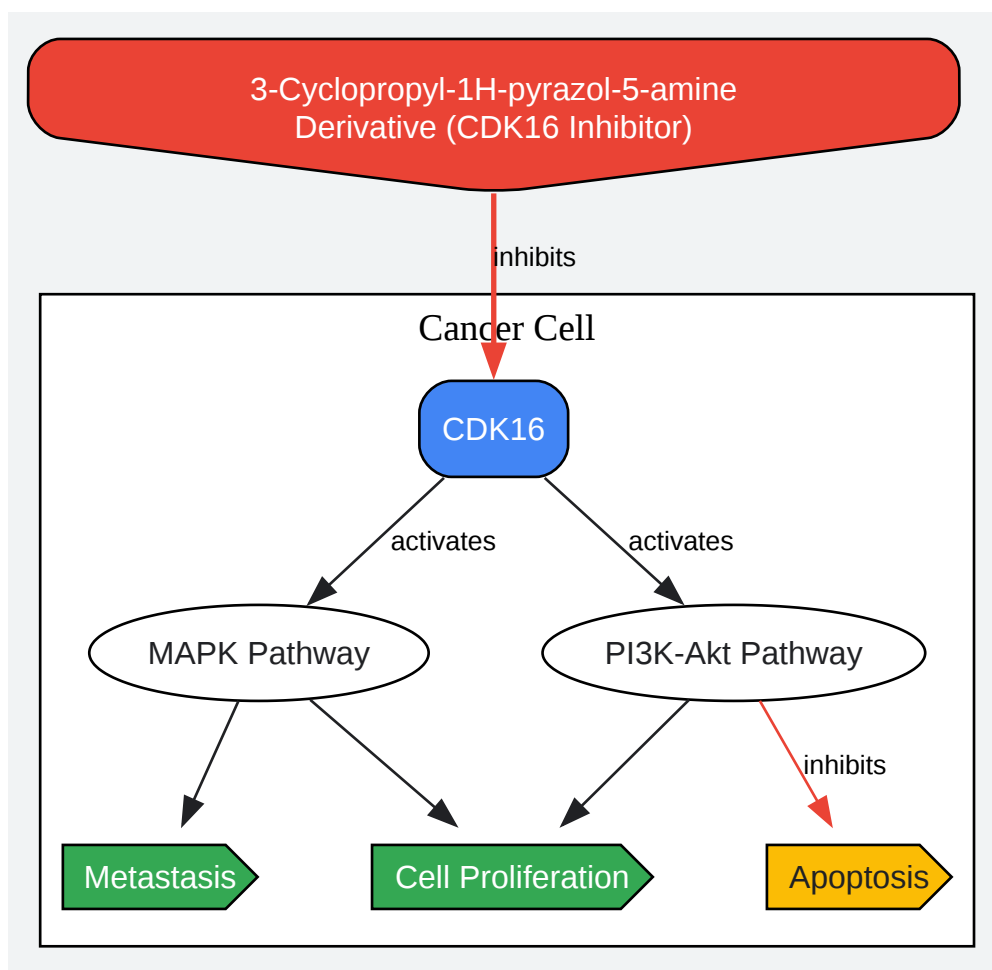


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Caption: Experimental workflow for the synthesis of 3-cyclopropyl-1H-pyrazol-5-amine.

## Signaling Pathway Application

Derivatives of 3-cyclopropyl-1H-pyrazol-5-amine have been investigated as potent inhibitors of Cyclin-Dependent Kinase 16 (CDK16). CDK16 is implicated in the progression of various cancers, including triple-negative breast cancer, by promoting cell proliferation and metastasis. Inhibition of CDK16 can disrupt downstream signaling pathways such as the MAPK and PI3K-Akt pathways, which are crucial for cancer cell growth and survival.



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Caption: Inhibition of the CDK16 signaling pathway by 3-cyclopropyl-1H-pyrazol-5-amine derivatives.

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